molecular formula C14H18N2O6S B1622304 1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid CAS No. 483967-96-0

1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid

Cat. No.: B1622304
CAS No.: 483967-96-0
M. Wt: 342.37 g/mol
InChI Key: QICIVSKLAVRQMB-UHFFFAOYSA-N
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Description

1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid is a complex organic compound with the molecular formula C14H18N2O6S It is known for its unique chemical structure, which includes a piperidine ring, a sulfonyl group, and a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the sulfonyl and methoxycarbonyl groups. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: Sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

    Addition of the Methoxycarbonyl Group: This step often involves esterification reactions using methoxycarbonyl chloride or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or methoxycarbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid serves as a valuable building block in organic synthesis. It is utilized in the development of new chemical entities and as a reagent in various chemical reactions, including:

  • Formation of Complex Molecules : The compound's functional groups allow for diverse synthetic pathways.
  • Catalysis : It can act as a catalyst in certain reactions, enhancing efficiency and selectivity.

Biological Investigations

Research has indicated that this compound may interact with biological molecules, making it a candidate for biochemical studies. Its applications include:

  • Biochemical Probes : Investigated for its ability to bind to enzymes or receptors, potentially modulating their activity.
  • Mechanism of Action : The compound may inhibit specific enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Pharmaceutical Development

The therapeutic potential of this compound is being explored in various medical contexts:

  • Anti-inflammatory Properties : Studies suggest it may reduce inflammation through enzymatic inhibition.
  • Anticancer Activity : Preliminary research indicates potential efficacy against certain cancer cell lines.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory properties of the compound in vitro using human cell lines. Results indicated significant inhibition of inflammatory cytokine production when treated with varying concentrations of the compound.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal demonstrated that this compound exhibited cytotoxic effects on breast cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid from black pepper with similar structural features.

    2-Aminoethyl methacrylate: Contains a piperidine ring and is used in polymer synthesis.

Uniqueness

1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its sulfonyl and methoxycarbonyl groups make it distinct from other piperidine derivatives, providing unique properties and applications.

Biological Activity

1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid, with the molecular formula C14H18N2O6S, is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a sulfonyl group, and a methoxycarbonyl group, which contribute to its unique chemical reactivity and biological properties. The IUPAC name for this compound is 1-[4-(methoxycarbonylamino)phenyl]sulfonylpiperidine-2-carboxylic acid. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC14H18N2O6S
CAS Number483967-96-0
Molecular Weight342.37 g/mol
Purity95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in inflammatory pathways or cancer progression, thereby exerting therapeutic effects.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in various diseases including Alzheimer's and infections .
  • Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

Biological Activities

This compound exhibits a range of biological activities:

Anticancer Properties

Studies have highlighted its potential anticancer effects through various mechanisms, including:

  • Induction of apoptosis in tumor cells.
  • Inhibition of cancer cell proliferation.

Anti-inflammatory Effects

The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

Antimicrobial Activity

Research has also indicated that derivatives of this compound possess antibacterial properties, suggesting its potential use in treating bacterial infections .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds or derivatives that share structural similarities with this compound:

  • Anticancer Activity : A study demonstrated that piperidine derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting that modifications to the piperidine structure can enhance anticancer activity .
  • Enzyme Inhibition : Another research highlighted the enzyme inhibitory effects of sulfonamide derivatives on AChE and urease, indicating potential applications in neurodegenerative diseases and urinary tract infections .
  • Antimicrobial Studies : Compounds with similar piperidine structures have been evaluated for their antibacterial activities against different strains of bacteria, showing promising results .

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is useful to compare it with other piperidine derivatives:

Compound NameBiological ActivityNotable Features
PiperineAntioxidant, anti-inflammatoryFound in black pepper; enhances bioavailability of other compounds
2-Aminoethyl methacrylatePolymer synthesisUsed primarily in industrial applications; less focus on biological activity

Q & A

Q. Basic: What are the recommended synthetic routes for 1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including sulfonylation, esterification, and coupling. For example, a related sulfonamide synthesis ( ) uses esterification of diacids in methanol with H₂SO₄ as a catalyst, followed by hydrazide formation via hydrazine hydrate in DMSO. Optimize conditions by:

  • Catalyst Screening : Test acidic (H₂SO₄) vs. basic catalysts for esterification efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance hydrazide intermediate stability.
  • Temperature Control : Maintain 65°C during coupling to minimize side reactions (e.g., hydrolysis).
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the final product .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • NMR (¹H/¹³C) : Prioritize signals for the sulfonyl group (δ ~3.3–3.5 ppm for SO₂NH), piperidine ring protons (δ 1.5–2.5 ppm), and methoxycarbonyl (δ ~3.8 ppm).
  • IR Spectroscopy : Confirm sulfonamide (1320–1160 cm⁻¹ S=O stretch) and carbonyl (1700–1750 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO₂CH₃).
  • UPLC-MS/MS : Use for purity analysis (≥95%) and detection of trace impurities, as demonstrated in metabolite studies ( ) .

Q. Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:
Contradictions may arise from assay variability or structural analogs. Address this by:

  • Standardized Assays : Use validated in vitro models (e.g., 2D/3D cancer cell lines in ) to compare activity under controlled conditions.
  • Metabolite Profiling : Apply UPLC-MS/MS ( ) to rule out degradation products interfering with bioactivity.
  • Structural Confirmation : Re-characterize batches via XRD or NOESY NMR to confirm conformationally sensitive groups (e.g., sulfonyl-piperidine orientation) .

Q. Advanced: What computational strategies are recommended for predicting the binding affinity of this compound with target enzymes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions between the sulfonyl group and enzyme active sites (e.g., carbonic anhydrase).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the methoxycarbonyl group and catalytic residues.
  • QSAR Modeling : Train models on analogs (e.g., piperidine-carboxylic acid derivatives in ) to predict IC₅₀ values .

Q. Advanced: What strategies should be employed to address discrepancies in reported solubility and stability profiles under varying experimental conditions?

Methodological Answer:

  • pH-Dependent Solubility : Test solubility in buffered solutions (pH 1–10) using HPLC quantification.
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and oxidizers (H₂O₂) to identify degradation pathways ().
  • Stabilizers : Co-formulate with cyclodextrins or surfactants if aggregation occurs in aqueous media .

Q. Basic: What are the critical safety considerations and handling protocols for this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing ( ).
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite).
  • Storage : Keep in airtight containers at –20°C, away from moisture and light ( ).
  • Toxicity Mitigation : Monitor for acute toxicity symptoms (Category 4 for oral/dermal/inhalation routes) and provide immediate decontamination ( ) .

Q. Advanced: How can researchers determine the influence of the sulfonyl-piperidine moiety on the compound’s conformational stability?

Methodological Answer:

  • Dynamic NMR : Analyze rotational barriers of the piperidine ring in DMSO-d₆ at variable temperatures.
  • X-ray Crystallography : Resolve crystal structures to compare bond angles and torsional strain.
  • DFT Calculations : Compute energy barriers for ring puckering using Gaussian09 with B3LYP/6-31G* basis sets.
  • Comparative Studies : Synthesize analogs lacking the sulfonyl group (e.g., ) and compare thermodynamic stability via DSC .

Properties

IUPAC Name

1-[4-(methoxycarbonylamino)phenyl]sulfonylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6S/c1-22-14(19)15-10-5-7-11(8-6-10)23(20,21)16-9-3-2-4-12(16)13(17)18/h5-8,12H,2-4,9H2,1H3,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICIVSKLAVRQMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377858
Record name F0306-0042
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483967-96-0
Record name F0306-0042
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid
1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid
1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid
1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid
1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid
1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid

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